molecular formula C4H7ClN4O2S B2462432 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride CAS No. 2193066-77-0

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride

Cat. No.: B2462432
CAS No.: 2193066-77-0
M. Wt: 210.64
InChI Key: VNRWYQNOZMNHAY-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride (CAS: 2193066-77-0) is a high-value chemical reagent that combines a reactive sulfonyl chloride group with a tetrazole heterocycle, making it a versatile building block in organic synthesis and medicinal chemistry. The tetrazole ring is a well-known bioisostere for carboxylic acid groups, often used in drug design to enhance metabolic stability, improve lipophilicity, and increase the half-life of active pharmaceutical ingredients (APIs) . This compound is particularly valuable for synthesizing sulfonamide derivatives, as the sulfonyl chloride group readily reacts with amines. Researchers can leverage this functionality to create novel molecular entities for various applications. Its primary research value lies in the discovery and development of new biologically active compounds. Tetrazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties . Furthermore, beyond pharmaceuticals, tetrazole-containing compounds find applications in materials science, such as in the development of energetic materials and as corrosion inhibitors . This product is offered with a purity of 95% and is intended for research purposes exclusively. It is strictly for laboratory use and is not meant for diagnostic or therapeutic applications involving humans or animals.

Properties

IUPAC Name

3-(tetrazol-1-yl)propane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRWYQNOZMNHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride typically involves the reaction of 3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid+Thionyl chloride3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride+SO2+HCl\text{3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid+Thionyl chloride→3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride typically involves the reaction of tetrazole derivatives with sulfonyl chlorides. This compound features a sulfonyl chloride functional group, which is reactive and can participate in various chemical transformations. The presence of the tetrazole ring enhances its biological activity due to the unique electronic properties imparted by this heterocyclic structure.

Antimicrobial Properties

Research has shown that tetrazole derivatives exhibit significant antimicrobial activity. For instance, various synthesized tetrazole compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 23.40 to 46.87 μg/L against several bacterial strains, including Gram-positive and Gram-negative organisms . The incorporation of the sulfonyl chloride moiety into these derivatives may further enhance their efficacy.

Anticancer Activity

Tetrazole-containing compounds have been investigated for their anticancer properties. A study reported that specific tetrazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values in the low nanomolar range . The mechanism of action often involves the modulation of mRNA splicing pathways, which can lead to cell cycle arrest and apoptosis in cancer cells.

Antiparasitic and Antiviral Activities

In addition to antibacterial and anticancer effects, tetrazole derivatives have shown promise in antiparasitic applications. Certain compounds have been identified as effective inhibitors of Entamoeba histolytica, with IC50 values indicating potent activity at low concentrations . Similarly, some tetrazoles have been evaluated for antiviral activity against viruses such as Herpes Simplex Virus and Influenza A, highlighting their potential as therapeutic agents in infectious diseases .

Case Study 1: Antimicrobial Efficacy

A series of novel pyranochromene-containing fused tetrazole derivatives were synthesized and screened for antimicrobial activity. Compounds demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, with one compound showing a maximum zone of inhibition comparable to standard antibiotics like ciprofloxacin . This indicates the potential for developing new antimicrobial agents based on the tetrazole scaffold.

Case Study 2: Anticancer Lead Compounds

Another study focused on the development of synthetic anti-cancer compounds that modulate mRNA splicing. The lead compound showed selective cytotoxicity against mantle cell lymphoma (MCL) lines, demonstrating an IC50 value significantly lower than that observed in non-cancerous cell lines . This suggests that modifications to the tetrazole structure can yield compounds with enhanced selectivity and potency for cancer therapy.

Mechanism of Action

The mechanism of action of 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide
  • 3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid
  • 3-(1H-Tetrazol-1-yl)propane-1-sulfonate esters

Uniqueness

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and other scientific research fields .

Biological Activity

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , a sulfonyl chloride group , and a propane chain . Its molecular formula is C5H8ClN4O2SC_5H_8ClN_4O_2S. The unique structural elements contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Compounds containing tetrazole rings are known for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development. The sulfonamide group enhances this activity by interacting with bacterial enzymes, disrupting essential metabolic pathways.

Anticancer Activity

The compound also shows promise as an anticancer agent . Studies have demonstrated that tetrazole-containing compounds can effectively bind to proteins involved in cancer pathways, inhibiting their activity and potentially reducing tumor growth. For instance, the presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that have been shown to possess anticancer properties.

Other Biological Activities

In addition to its antimicrobial and anticancer effects, this compound has been noted for other biological activities:

  • Anti-inflammatory : The compound may exhibit anti-inflammatory properties, which are beneficial in treating various inflammatory diseases .
  • Antiviral : There is emerging evidence suggesting potential antiviral activity against certain viruses, although more research is needed in this area .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The sulfonyl chloride group is highly electrophilic, allowing it to undergo nucleophilic attack by various biological nucleophiles (e.g., amines), leading to the formation of covalent bonds with target molecules.
  • Protein Binding : The tetrazole ring enhances binding affinity to specific proteins involved in disease pathways, particularly in cancer biology .

Research Findings and Case Studies

Several studies have investigated the biological activities of tetrazole derivatives similar to this compound:

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against resistant strains.
Antiviral PotentialShowed selective inhibition against yellow fever virus with promising selectivity indices.
Anti-inflammatory EffectsDemonstrated reduction in inflammation markers in animal models.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride?

Methodological Answer: The synthesis of sulfonyl chloride derivatives typically involves the reaction of thiol or disulfide precursors with chlorinating agents (e.g., Cl₂, SOCl₂). For tetrazole-containing analogs, a plausible route involves coupling 1H-tetrazole with propane sulfonic acid derivatives followed by chlorination. For example, analogous procedures for sulfonyl chlorides (e.g., benzene-1-sulfonyl chloride reacting with isocyanates ) suggest using inert atmospheres (N₂/Ar) and solvents like dichloromethane to minimize hydrolysis. Purification via recrystallization or chromatography (e.g., silica gel) is critical to isolate high-purity products .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze the sulfonyl chloride moiety (¹³C NMR: δ ~55–60 ppm for SO₂Cl; ¹H NMR: δ ~3.5–4.5 ppm for propane chain protons adjacent to sulfonyl groups).
  • X-ray Crystallography: Resolve the tetrazole ring geometry and sulfonyl chloride conformation, as demonstrated for structurally related compounds .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) with iodine visualization .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the tetrazole group influence the reactivity of the sulfonyl chloride moiety?

Methodological Answer: The 1H-tetrazol-1-yl group is strongly electron-withdrawing, which polarizes the sulfonyl chloride group, enhancing its electrophilicity. This can accelerate nucleophilic substitution reactions (e.g., with amines or alcohols). Comparative kinetic studies using Hammett parameters (σ values) for substituents on sulfonyl chlorides can quantify this effect. For example, analogous tetrazole derivatives in cephalosporin analogs show altered reactivity in coupling reactions .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during synthetic applications?

Methodological Answer:

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., DCM, THF) and molecular sieves to sequester trace water .
  • Temperature Control: Perform reactions at 0–5°C to slow hydrolysis rates, as demonstrated in the synthesis of trifluoromethoxy sulfonyl chlorides .
  • In Situ Generation: Generate sulfonyl chloride intermediates immediately before use, avoiding prolonged storage .

Q. How can computational methods predict the stability and reactivity of this compound in biological systems?

Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s hydrolysis pathways (e.g., Gibbs free energy barriers for SO₂Cl hydrolysis) and predict metabolites. Molecular docking studies may assess interactions with biological targets (e.g., enzymes in the Akt-mTOR pathway), as seen in tetrazole-containing derivatives that modulate F-actin and apoptosis .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer: Crystallization difficulties arise from the compound’s hygroscopicity and thermal instability. Strategies include:

  • Slow Evaporation: Use low-polarity solvents (e.g., hexane/ethyl acetate mixtures) under controlled humidity.
  • Cryogenic Techniques: Flash-freeze solutions in liquid N₂ to induce crystal nucleation, as applied to benzotriazole analogs .
  • Co-crystallization: Introduce stabilizing co-formers (e.g., crown ethers) to improve lattice formation .

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